molecular formula C8H10INO B1373176 (2-Amino-5-iodo-3-methylphenyl)methanol CAS No. 108857-25-6

(2-Amino-5-iodo-3-methylphenyl)methanol

Cat. No.: B1373176
CAS No.: 108857-25-6
M. Wt: 263.08 g/mol
InChI Key: MPACMJLLKVTZDI-UHFFFAOYSA-N
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Description

(2-Amino-5-iodo-3-methylphenyl)methanol is a halogenated aromatic compound with a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted with amino (-NH₂), iodine (-I), and methyl (-CH₃) groups at positions 2, 5, and 3, respectively. Its molecular formula is C₈H₁₀INO, yielding a molecular weight of 263.08 g/mol (calculated from atomic masses: C=12, H=1, I=127, N=14, O=16).

This compound is structurally significant due to the electron-withdrawing iodine atom and electron-donating amino group, which influence its reactivity and solubility. It is primarily utilized as a research chemical in pharmaceutical and organic synthesis, particularly in the development of iodinated intermediates for drug discovery .

Properties

IUPAC Name

(2-amino-5-iodo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACMJLLKVTZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 2-Amino-5-iodo-3-methylbenzaldehyde:

      Reduction Reaction: The aldehyde group in 2-Amino-5-iodo-3-methylbenzaldehyde can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.

  • From 2-Amino-5-iodo-3-methylbenzoic acid:

      Reduction Reaction: The carboxylic acid group in 2-Amino-5-iodo-3-methylbenzoic acid can be reduced to an alcohol group using reducing agents like borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6).

      Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.

Industrial Production Methods:

Industrial production methods for (2-Amino-5-iodo-3-methylphenyl)methanol typically involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the alcohol group to a carboxylic acid.

      Major Products: 2-Amino-5-iodo-3-methylbenzoic acid.

  • Reduction:

      Reagents and Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde or carboxylic acid precursors to the alcohol.

      Major Products: (2-Amino-5-iodo-3-methylphenyl)methanol.

  • Substitution:

      Reagents and Conditions: Nucleophilic substitution reactions can occur at the iodine atom using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

      Major Products: Substituted derivatives of this compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-Amino-5-iodo-3-methylphenyl)methanol can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of iodine and amino groups on biological systems.

Medicine:

    Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Amino-5-iodo-3-methylphenyl)methanol depends on its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of (2-Amino-5-iodo-3-methylphenyl)methanol, focusing on substituent variations, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Solubility Applications Safety Profile
This compound (Target) C₈H₁₀INO 263.08 -NH₂ (2), -I (5), -CH₃ (3), -CH₂OH Polar solvents (e.g., methanol) inferred Pharmaceutical intermediate Skin/eye irritant (inferred)
(2-Amino-4-iodophenyl)methanol C₇H₈INO 249.05 -NH₂ (2), -I (4), -CH₂OH Limited data Research chemical Similar toxicity profile
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 280.94 -NH₂ (2), -Br (3,5), -CH₂OH Low solubility in water Synthetic intermediate Severe eye irritation
(2-Amino-5-bromo-3-methoxyphenyl)methanol C₈H₁₀BrNO₂ 232.07 -NH₂ (2), -Br (5), -OCH₃ (3), -CH₂OH Slight in DMSO, chloroform Organic synthesis Moderate toxicity
(2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol C₈H₈FIOS 298.12 -F (2), -I (5), -SCH₃ (3), -CH₂OH Not reported Specialty chemical synthesis High purity (98%)
1-(2-Amino-5-iodo-3-methylphenyl)ethanone C₉H₁₀INO 275.10 -NH₂ (2), -I (5), -CH₃ (3), -COCH₃ Not reported Ketone-based intermediate Limited safety data

Substituent Effects on Properties

  • Halogen Influence: Iodine vs. However, brominated analogs (e.g., C₇H₇Br₂NO) exhibit lower molecular weights and higher solubility in non-polar solvents . Fluorine: The electronegativity of fluorine in (2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol enhances metabolic stability, making it valuable in medicinal chemistry .
  • Functional Group Variations: Hydroxymethyl (-CH₂OH) vs. Ketone (-COCH₃): The hydroxymethyl group in the target compound improves water solubility compared to the ketone derivative (C₉H₁₀INO), which is more lipophilic . Methoxy (-OCH₃) vs. Methylthio (-SCH₃): Methoxy groups are electron-donating, while methylthio groups exhibit weaker electron-donating effects, altering electronic distribution on the aromatic ring .

Biological Activity

(2-Amino-5-iodo-3-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, an iodine atom, and a hydroxymethyl group. These functional groups contribute to the compound's biological activity, enabling interactions with various biological targets such as proteins and enzymes.

The molecular formula of this compound is C₉H₁₃I N O, with a molecular weight of 232.11 g/mol. The presence of the iodine atom allows for unique reactivity patterns, particularly in nucleophilic substitution reactions, while the amino and hydroxymethyl groups facilitate hydrogen bonding interactions.

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially altering their conformation and activity.
  • Halogen Bonding : The iodine atom may engage in halogen bonding, enhancing the compound's binding affinity to specific targets.
  • Solubility and Reactivity : The hydroxymethyl group contributes to the solubility of the compound in biological systems, which is crucial for its bioavailability and interaction with targets.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It has been shown to interact with cellular pathways involved in proliferation and apoptosis. For example, compounds with similar structures have demonstrated efficacy in inhibiting cancer cell growth through mechanisms involving histone deacetylation and modulation of apoptosis-related proteins .
  • Enzyme Interaction : The compound has been evaluated for its potential to inhibit specific enzymes. The amino group facilitates binding to active sites of enzymes, potentially leading to inhibition or alteration of enzyme activity.
  • Biochemical Assays : In vitro assays have demonstrated that this compound can affect cell viability and induce apoptosis in cancer cell lines. This suggests a potential role as a lead compound in drug development targeting cancer therapies .

Case Studies

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityShowed inhibition of tumor growth in xenograft models; increased apoptosis markers observed .
Study 2Enzyme InteractionIdentified as a potential inhibitor for specific kinases involved in cancer progression.
Study 3Biochemical PathwaysDemonstrated modulation of signaling pathways related to cell survival and proliferation .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through:

  • Nucleophilic Substitution Reactions : The iodine atom allows for the introduction of various functional groups.
  • Oxidation Reactions : The hydroxymethyl group can be oxidized to form carboxylic acids, expanding its utility in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-iodo-3-methylphenyl)methanol
Reactant of Route 2
(2-Amino-5-iodo-3-methylphenyl)methanol

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